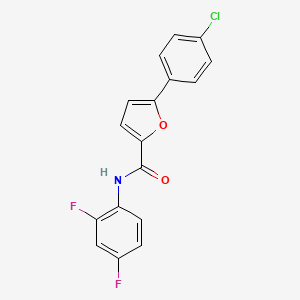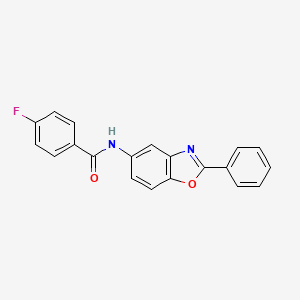
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is complex and involves multiple molecular targets. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX, 5-lipoxygenase, and activating AMP-activated protein kinase, as mentioned earlier. In addition, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the activity of other enzymes, such as carbonic anhydrase II and IV, which are involved in various physiological processes, including acid-base balance, respiration, and bone remodeling.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce the proliferation and migration of cancer cells, improve insulin sensitivity and glucose tolerance, and reduce inflammation. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antioxidant and anti-angiogenic effects, which may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is also commercially available, which makes it easily accessible for research purposes. However, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has some limitations, including its high cost and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide research, including its potential therapeutic applications in other diseases, such as neurodegenerative diseases, cardiovascular diseases, and infectious diseases. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide may also be used as a tool compound to study the molecular mechanisms of carbonic anhydrase IX, 5-lipoxygenase, and AMP-activated protein kinase. In addition, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide may be modified to improve its pharmacological properties, such as its potency, selectivity, and bioavailability.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX, 5-lipoxygenase, and activating AMP-activated protein kinase. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, including its high cost and potential toxicity. There are several future directions for N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide research, including its potential therapeutic applications in other diseases and modification to improve its pharmacological properties.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide as a white solid, which can be purified by recrystallization. The chemical structure of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is shown in Figure 1.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of a protein called carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
In diabetes research, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its anti-diabetic effects by activating a protein called AMP-activated protein kinase, which plays a critical role in regulating glucose and lipid metabolism.
In inflammation research, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of an enzyme called 5-lipoxygenase, which is involved in the production of inflammatory mediators.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-10-3-5-13(16)12(15)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPGLWHANFNYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)
![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)


![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)

![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)

![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)